N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307465
InChI: InChI=1S/C24H21N5OS/c1-2-16-29-23(19-12-14-25-15-13-19)27-28-24(29)31-17-22(30)26-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h2-15H,1,16-17H2,(H,26,30)
SMILES:
Molecular Formula: C24H21N5OS
Molecular Weight: 427.5 g/mol

N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16307465

Molecular Formula: C24H21N5OS

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C24H21N5OS
Molecular Weight 427.5 g/mol
IUPAC Name N-(2-phenylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C24H21N5OS/c1-2-16-29-23(19-12-14-25-15-13-19)27-28-24(29)31-17-22(30)26-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h2-15H,1,16-17H2,(H,26,30)
Standard InChI Key LFJLNHBVEOESGS-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=NC=C4

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. While specific methodologies may vary, a general approach includes:

  • Formation of the biphenyl core: This may involve coupling reactions such as Suzuki or Heck reactions.

  • Synthesis of the triazole: The triazole ring can be formed via cycloaddition reactions involving azides and alkynes or through the use of appropriate precursors like hydrazines.

  • Final assembly: The final product is obtained by coupling the biphenyl derivative with the triazole-sulfanyl acetamide moiety.

Anti-inflammatory Effects

Preliminary studies suggest that similar compounds may demonstrate anti-inflammatory effects by inhibiting enzymes such as lipoxygenases involved in inflammatory processes.

Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against various cancer cell lines (IC50 values in micromolar range).
Study BHighlighted the compound's potential as a selective inhibitor of 5-lipoxygenase, suggesting anti-inflammatory properties.
Study CUtilized molecular docking to predict binding affinities with target proteins associated with cancer and inflammation.

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